molecular formula C8H4F4O3 B1318755 4-Fluoro-3-(trifluoromethoxy)benzoic acid CAS No. 886496-49-7

4-Fluoro-3-(trifluoromethoxy)benzoic acid

Cat. No.: B1318755
CAS No.: 886496-49-7
M. Wt: 224.11 g/mol
InChI Key: PTPKGMXRSREZFB-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H4F4O3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethoxy groups. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(trifluoromethoxy)benzoic acid typically involves the introduction of fluorine and trifluoromethoxy groups onto a benzoic acid derivative. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring. The trifluoromethoxy group can be added using a trifluoromethylation reagent under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions using automated systems to ensure precision and efficiency. The process often includes steps such as purification and crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

4-Fluoro-3-(trifluoromethoxy)benzoic acid is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The fluorine and trifluoromethoxy groups enhance the compound’s ability to bind to enzymes and proteins, affecting their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the fluorine atom on the benzene ring.

    3-(Trifluoromethyl)benzoic acid: Similar but with the trifluoromethyl group in a different position.

    4-Fluorobenzoic acid: Similar but lacks the trifluoromethoxy group

Uniqueness

4-Fluoro-3-(trifluoromethoxy)benzoic acid is unique due to the presence of both fluorine and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets, making it valuable in various research applications .

Properties

IUPAC Name

4-fluoro-3-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O3/c9-5-2-1-4(7(13)14)3-6(5)15-8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPKGMXRSREZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590686
Record name 4-Fluoro-3-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886496-49-7
Record name 4-Fluoro-3-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-3-(trifluoromethoxy)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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